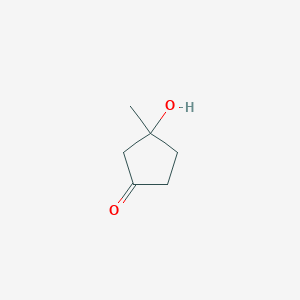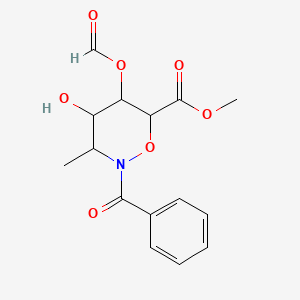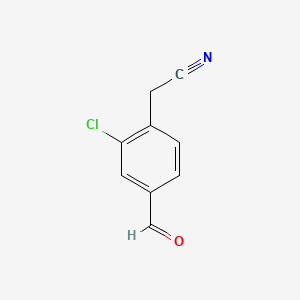
2-(2-Chloro-4-formylphenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-4-formylphenyl)acetonitrile is an organic compound with the molecular formula C9H6ClNO and a molecular weight of 179.6 g/mol . It is characterized by the presence of a chloro group, a formyl group, and a nitrile group attached to a benzene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-formylphenyl)acetonitrile typically involves the reaction of 2-chloro-4-formylbenzaldehyde with acetonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
2-(2-Chloro-4-formylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Amines, thiols, sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: 2-(2-Chloro-4-carboxyphenyl)acetonitrile
Reduction: 2-(2-Chloro-4-formylphenyl)ethylamine
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(2-Chloro-4-formylphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Chloro-4-formylphenyl)acetonitrile involves its interaction with various molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the formyl and nitrile groups can undergo oxidation and reduction reactions, respectively. These chemical transformations enable the compound to exert its effects in different contexts, such as chemical synthesis and biological interactions .
相似化合物的比较
Similar Compounds
- 2-(4-Formylphenyl)acetonitrile
- 2-(2-Chloro-4-methylphenyl)acetonitrile
- 2-(2-Chloro-4-nitrophenyl)acetonitrile
Uniqueness
2-(2-Chloro-4-formylphenyl)acetonitrile is unique due to the presence of both a chloro and a formyl group on the benzene ring, which imparts distinct reactivity and properties. This combination of functional groups allows for diverse chemical transformations and applications in various fields of research and industry .
属性
分子式 |
C9H6ClNO |
|---|---|
分子量 |
179.60 g/mol |
IUPAC 名称 |
2-(2-chloro-4-formylphenyl)acetonitrile |
InChI |
InChI=1S/C9H6ClNO/c10-9-5-7(6-12)1-2-8(9)3-4-11/h1-2,5-6H,3H2 |
InChI 键 |
FBPASOROAYGZRD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C=O)Cl)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


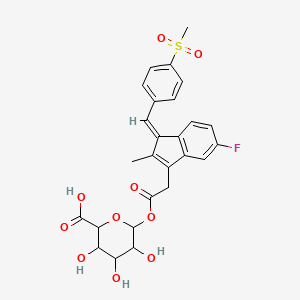
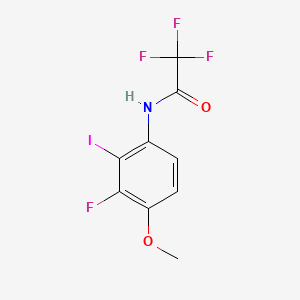
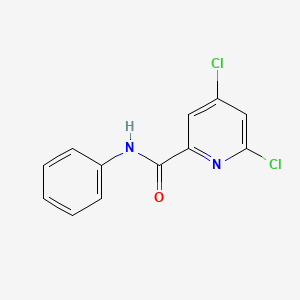

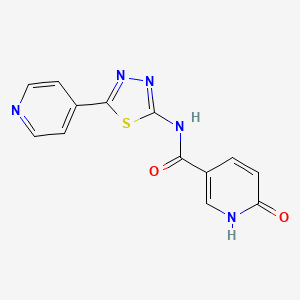
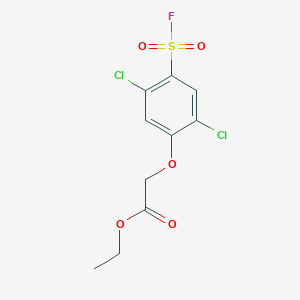


![2'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14020622.png)
![5-Bromo-2-(3-fluorophenyl)-[3,4'-bipyridin]-6-amine](/img/structure/B14020624.png)
